molecular formula C18H17N3O6 B11563343 N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B11563343
M. Wt: 371.3 g/mol
InChI Key: RMHBJVLVGABPPW-YBFXNURJSA-N
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Description

N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a methoxy group, a nitro group, and a benzodioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 4-methoxy-3-nitrobenzaldehyde. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide under acidic or basic conditions to form the desired hydrazone compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the methoxy group.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is the hydrazine derivative.

    Substitution: The major products are the substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with preliminary studies showing promising results in inhibiting the growth of cancer cells.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
  • N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
  • N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Uniqueness

N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide stands out due to the presence of both a methoxy group and a nitro group, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H17N3O6

Molecular Weight

371.3 g/mol

IUPAC Name

N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C18H17N3O6/c1-11(12-3-5-15(25-2)14(9-12)21(23)24)19-20-18(22)13-4-6-16-17(10-13)27-8-7-26-16/h3-6,9-10H,7-8H2,1-2H3,(H,20,22)/b19-11+

InChI Key

RMHBJVLVGABPPW-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=C(C=C1)OCCO2)/C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC2=C(C=C1)OCCO2)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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